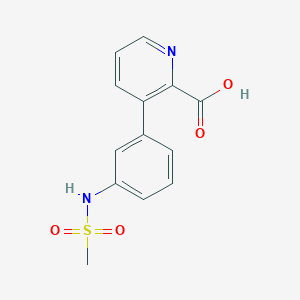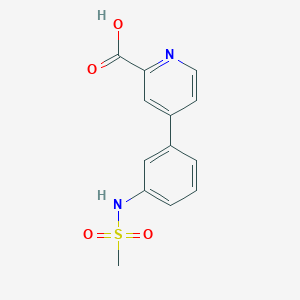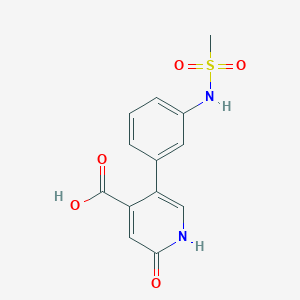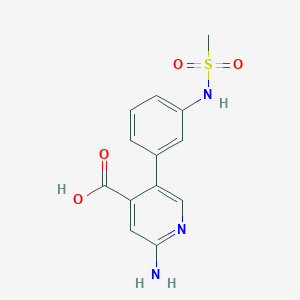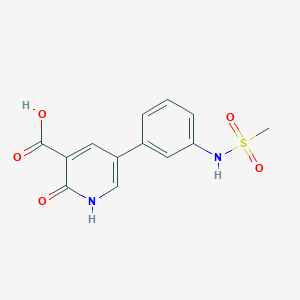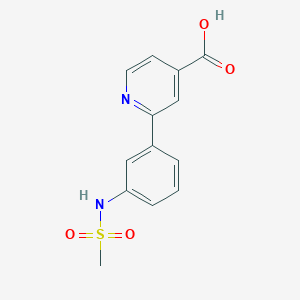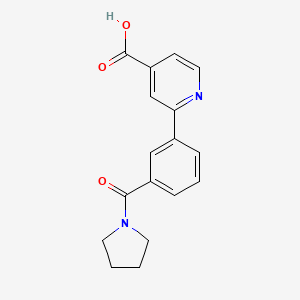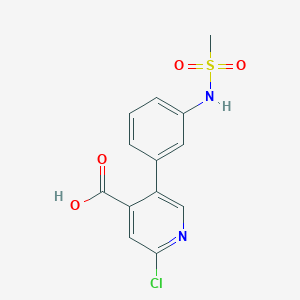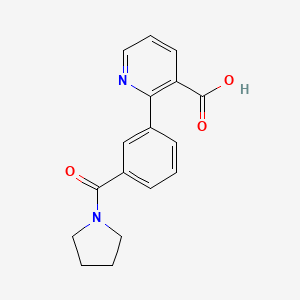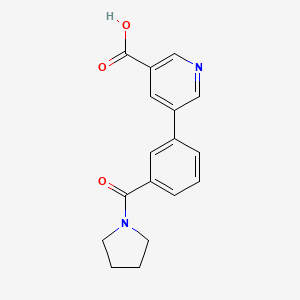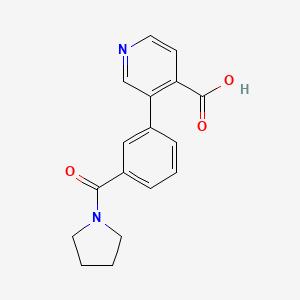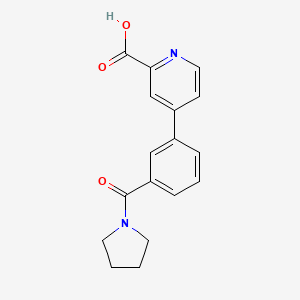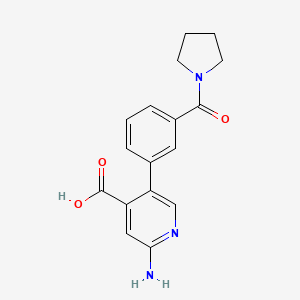
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Methylsulfonylaminophenyl)picolinic acid (MSPP) is a naturally occurring amino acid derivative that has been studied for its potential applications in a variety of scientific and medical research areas. Due to its unique chemical structure, MSPP has been found to have several biochemical and physiological effects that make it a promising candidate for a variety of applications in research and medical treatments.
Aplicaciones Científicas De Investigación
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential applications in a variety of scientific and medical research areas. For example, it has been used as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in cancer research, as it has been found to have anti-tumor properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been studied for its potential application in Alzheimer’s disease research, as it has been found to have neuroprotective properties.
Mecanismo De Acción
The mechanism of action of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is still under investigation, but it is believed to involve the inhibition of COX-2 enzymes, which are involved in the production of prostaglandins and are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.
Biochemical and Physiological Effects
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have several biochemical and physiological effects. For example, it has been found to inhibit the production of prostaglandins, which are involved in inflammation and pain. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% has been found to have anti-tumor properties and has been found to have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments include its ability to inhibit the production of prostaglandins, its anti-tumor properties, and its neuroprotective properties. Additionally, 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% is relatively easy to synthesize, making it a convenient choice for laboratory experiments. However, there are some limitations to using 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments, such as its potential toxicity.
Direcciones Futuras
The potential future directions for 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its potential applications in cancer research, and its potential applications in Alzheimer’s disease research. Additionally, further research could be done to investigate the potential toxicity of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% and to develop safer and more effective ways to use 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in laboratory experiments. Additionally, further research could be done to investigate the potential applications of 6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% in other areas of medical and scientific research.
Métodos De Síntesis
6-(3-Methylsulfonylaminophenyl)picolinic acid, 95% can be synthesized via a two-step synthesis method. The first step involves the reaction of 3-methylsulfonyl-2-nitrobenzaldehyde with pyridine in aqueous acetone, which yields 3-methylsulfonylaminophenylpicolinic acid. The second step involves the condensation of this product with ethyl bromoacetate in the presence of a base, which yields the desired product of 6-(3-methylsulfonylaminophenyl)picolinic acid.
Propiedades
IUPAC Name |
6-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZIXZIUXDVIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


